molecular formula C7H5NO3S B12948156 1,1-dioxo-1,2-benzothiazol-3-one

1,1-dioxo-1,2-benzothiazol-3-one

Cat. No.: B12948156
M. Wt: 189.14 g/mol
InChI Key: CVHZOJJKTDOEJC-ZFJHNFROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dioxo-1,2-benzothiazol-3-one, also known as saccharin, is an organic compound with the molecular formula C7H5NO3S. It is a white crystalline powder that is widely used as a non-nutritive sweetener. Saccharin is approximately 300-400 times sweeter than sucrose, making it a popular sugar substitute in various food and beverage products .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dioxo-1,2-benzothiazol-3-one can be synthesized through several methods. One common method involves the oxidation of o-toluenesulfonamide. This process typically involves the following steps:

Industrial Production Methods

In industrial settings, saccharin is often produced using a method developed by O. Senn and G. F. Schlaudecker. This method involves the following steps:

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-1,2-benzothiazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Dioxo-1,2-benzothiazol-3-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-dioxo-1,2-benzothiazol-3-one involves its interaction with taste receptors on the tongue. It binds to the sweet taste receptors, specifically the T1R2/T1R3 receptor complex, which triggers a signal transduction pathway leading to the perception of sweetness. Additionally, its antimicrobial action is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .

Comparison with Similar Compounds

1,1-Dioxo-1,2-benzothiazol-3-one is similar to other compounds in the isothiazolinone family, such as:

Uniqueness

What sets this compound apart is its high sweetness potency and its extensive use as a non-nutritive sweetener. Its ability to provide sweetness without contributing calories makes it a valuable compound in the food and beverage industry .

Properties

Molecular Formula

C7H5NO3S

Molecular Weight

189.14 g/mol

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,6+1,7+1

InChI Key

CVHZOJJKTDOEJC-ZFJHNFROSA-N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]2C(=[13CH]1)[13C](=O)NS2(=O)=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.